molecular formula C10H12Cl2O B13828407 Phenol, 2,6-dichloro-4-(1-methylpropyl)-

Phenol, 2,6-dichloro-4-(1-methylpropyl)-

Cat. No.: B13828407
M. Wt: 219.10 g/mol
InChI Key: DZKJAGRVOGNQGW-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(1-methylpropyl)phenol is an organic compound with the molecular formula C₁₀H₁₂Cl₂O and a molecular weight of 219.108 g/mol . . This compound is a derivative of phenol, where two chlorine atoms and a 1-methylpropyl group are substituted on the benzene ring. It is used in various applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,6-Dichloro-4-(1-methylpropyl)phenol typically involves the chlorination of 4-sec-butylphenol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions to ensure selective chlorination at the 2 and 6 positions of the benzene ring . Industrial production methods may involve similar chlorination processes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,6-Dichloro-4-(1-methylpropyl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

2,6-Dichloro-4-(1-methylpropyl)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiseptic or disinfectant.

    Industry: It is used in the production of specialty chemicals and as a preservative in certain formulations.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(1-methylpropyl)phenol involves its interaction with cellular components, leading to disruption of cellular processes. The chlorine atoms and the phenolic hydroxyl group play a crucial role in its antimicrobial activity by disrupting cell membranes and denaturing proteins. The molecular targets include bacterial cell walls and enzymes involved in cellular metabolism .

Comparison with Similar Compounds

2,6-Dichloro-4-(1-methylpropyl)phenol can be compared with other chlorinated phenols such as:

These comparisons highlight the unique structural features and reactivity of 2,6-Dichloro-4-(1-methylpropyl)phenol, making it valuable for specific applications.

Properties

Molecular Formula

C10H12Cl2O

Molecular Weight

219.10 g/mol

IUPAC Name

4-butan-2-yl-2,6-dichlorophenol

InChI

InChI=1S/C10H12Cl2O/c1-3-6(2)7-4-8(11)10(13)9(12)5-7/h4-6,13H,3H2,1-2H3

InChI Key

DZKJAGRVOGNQGW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=C(C(=C1)Cl)O)Cl

Origin of Product

United States

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